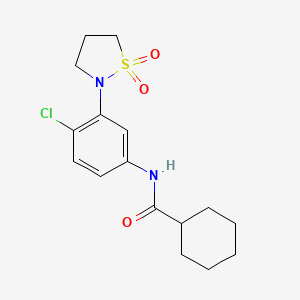
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDK2, the compound disrupts the progression of the cell cycle, potentially leading to cell cycle arrest . This can have downstream effects on cell growth and proliferation.
Result of Action
The inhibition of CDK2 by the compound can lead to cell cycle arrest, preventing cells from dividing and proliferating . This could potentially be used to halt the growth of rapidly dividing cells, such as cancer cells.
生物活性
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 4-chloroaniline and isothiazolidine-1,1-dioxide.
- Nitration and Reduction : 4-chloroaniline undergoes nitration followed by reduction to yield the corresponding amine.
- Cyclization and Acylation : The amine is reacted with isothiazolidine-1,1-dioxide to form the isothiazolidinyl derivative, which is then acylated with cyclohexanecarboxylic acid chloride under suitable conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isothiazolidine moiety plays a crucial role in modulating enzyme activity:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
- Folic Acid Synthesis Interference : Similar to other sulfonamides, it may mimic para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase, leading to reduced folic acid synthesis in bacteria.
Biological Activity
Several studies have focused on the biological activities of this compound:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways in bacteria. For instance:
- Activity Against Gram-positive Bacteria : Studies have shown that related compounds demonstrate significant activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Mitochondrial dysfunction |
These results suggest a promising avenue for further development as an anticancer agent .
Study 1: Antiviral Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored related compounds as inhibitors of hepatitis C virus (HCV). Although not directly tested on this compound, the findings indicated that compounds targeting similar pathways could exhibit antiviral properties against HCV genotypes .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of related compounds showed that modifications at the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains, indicating that N-(4-chloro...) may also benefit from similar structural modifications.
特性
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-8-7-13(18-16(20)12-5-2-1-3-6-12)11-15(14)19-9-4-10-23(19,21)22/h7-8,11-12H,1-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBKONMEPXIYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













